molecular formula C17H18N2O2 B12638216 benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate

benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate

Cat. No.: B12638216
M. Wt: 282.34 g/mol
InChI Key: URRADHFVXKQCTB-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a pyridin-3-yl substituent at the 3-position and a benzyl carboxylate group at the 1-position. The (3S) stereochemistry confers specific spatial orientation, critical for interactions in biological or catalytic systems. This compound is of interest in medicinal chemistry, particularly in the design of kinase inhibitors or neurotransmitter analogs, where the pyridine ring may engage in π-π stacking or hydrogen bonding .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C17H18N2O2/c20-17(21-13-14-5-2-1-3-6-14)19-10-8-16(12-19)15-7-4-9-18-11-15/h1-7,9,11,16H,8,10,12-13H2/t16-/m1/s1

InChI Key

URRADHFVXKQCTB-MRXNPFEDSA-N

Isomeric SMILES

C1CN(C[C@@H]1C2=CN=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(CC1C2=CN=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chiral Synthesis Using Catalysts

Chiral synthesis is crucial for obtaining the desired stereochemistry in compounds like benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate. The following steps outline a general method:

  • Starting Materials : The synthesis typically begins with a chiral auxiliary or catalyst that promotes the formation of the (3S) configuration.

  • Ring Closure Reaction : This involves forming the pyrrolidine ring from appropriate precursors such as amino acids or other nitrogen-containing compounds. The reaction conditions may vary, but common solvents include dichloromethane and ethyl acetate.

Cyclization Reactions

Cyclization is another essential step in synthesizing this compound, often involving:

  • Pent-2-enamide Precursors : A common route involves treating pent-2-enamides with suitable amine compounds to facilitate cyclization into pyrrolidine derivatives.

  • Catalysts : Trifluoroacetic acid has been noted as an effective catalyst for promoting cyclization reactions under controlled temperature conditions ranging from -30°C to reflux temperatures depending on the solvent used.

Alternative Synthetic Routes

Research has identified several alternative methods for synthesizing pyrrolidine derivatives, which can be adapted for this compound:

  • Use of Benzyl Chloroformate : This method involves reacting 3-pyrroline with benzyl chloroformate in dichloromethane at low temperatures, allowing for high yields of the desired product after purification steps.

Summary of Synthetic Routes

Method Key Steps Solvent Used Yield
Chiral Synthesis Use of chiral catalysts; ring closure Dichloromethane, Ethyl acetate Variable
Cyclization Treatment of pent-2-enamide with amines Various (TFA as catalyst) High
Benzyl Chloroformate Reaction Reaction with 3-pyrroline Dichloromethane Up to 99%

Research Findings and Applications

Research indicates that compounds similar to this compound have potential applications in drug discovery, particularly as enzyme inhibitors or receptor modulators. The structural diversity provided by the pyrrolidine framework allows for extensive modifications that can enhance biological activity.

Chemical Reactions Analysis

Ester Hydrolysis and Amidation

The benzyl ester group in the compound undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and reactivity. For example, ester hydrolysis is a common step in synthesizing amine derivatives, as observed in related pyrrolidine compounds .

Amidation involves converting the ester into an amide via nucleophilic acyl substitution. This reaction enhances the compound’s stability and may improve its pharmacokinetic profile. Research indicates that amidation can be achieved using coupling reagents like pivaloyl chloride under controlled conditions (e.g., −20°C with LiCl) .

Reaction TypeConditionsKey ReagentsProduct Type
Ester HydrolysisBasic/acidic aqueous solutionNaOH, HClCarboxylic acid
AmidationAnhydrous THF, −20°CPivaloyl chloride, LiClAmide derivative

Substitution Reactions

The pyrrolidine nitrogen and pyridin-3-yl group participate in substitution reactions, enabling structural diversification.

  • Alkylation : The pyrrolidine nitrogen can undergo alkylation with alkyl halides (e.g., benzyl chloride) in the presence of bases like sodium hydroxide. This reaction is facilitated by composite catalysts (e.g., K₂CO₃/Na₂CO₃ with quaternary ammonium salts) to enhance yield and reduce reaction time .

  • Pyridine Substitution : The pyridin-3-yl group may undergo nucleophilic substitution at the 3-position, though steric hindrance and electron-deficient nature of pyridine typically limit reactivity.

Cycloaddition and Ring Formation

The synthesis of pyrrolidine derivatives often involves [3+2] cycloaddition reactions. For example, unstabilized azomethine ylides generated from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine react with α,β-unsaturated esters to form trans-3,4-disubstituted pyrrolidines . This method ensures stereochemical control, critical for biological activity.

The Wittig reaction is another key step in synthesizing α,β-unsaturated esters, which serve as precursors for cycloaddition .

Reaction TypeMechanismKey ReagentsStereoselectivity
[3+2] CycloadditionAzomethine ylide + dienophileTFAtrans-stereochemistry
Wittig ReactionPhosphorus ylide + carbonylTriphenylphosphine, aldehydeα,β-unsaturated ester

Metalation and Pyridine Ring Reactions

The pyridin-3-yl group can undergo metalation (e.g., deprotonation) at the 2-position under basic conditions, enabling subsequent substitution or coupling reactions. This reactivity is leveraged in medicinal chemistry to introduce functional groups while retaining the aromaticity of the pyridine ring.

Protective Group Chemistry

The compound’s synthesis often involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen to prevent side reactions during subsequent steps. Deprotection is achieved under acidic conditions (e.g., TFA), revealing the free amine for further functionalization .

Key Research Findings

  • Stereoselectivity : The (3S)-configuration is critical for biological activity, and cycloaddition methods ensure stereochemical purity .

  • Yield Optimization : Composite catalysts (e.g., K₂CO₃ with quaternary ammonium salts) reduce reaction times from 10 hours to 2 hours while maintaining yields >90% .

  • Functional Group Influence : Substituents on the pyridine ring (e.g., 4-trifluoromethylphenyl) significantly affect potency, with methoxy groups enhancing activity .

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been identified as an intermediate in the synthesis of Upadacitinib, a selective Janus kinase inhibitor used for treating autoimmune diseases such as rheumatoid arthritis . The compound's structural features allow it to participate in diverse chemical reactions, making it a versatile building block in drug development.

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of pyrrolidine have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
  • Neuropharmacological Effects : The structural similarity of this compound to known psychoactive substances indicates its potential neuropharmacological effects. Studies have shown that related compounds can act as sedatives and anticonvulsants, which opens avenues for research into treatments for neurological disorders .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methodologies:

  • Cycloaddition Reactions : The compound can be synthesized via cycloaddition reactions involving pyrrolidine derivatives. This method allows for the introduction of various functional groups that enhance biological activity .
  • Chiral Synthesis : The ability to produce enantiomerically pure forms of this compound is crucial for its application in pharmaceuticals. Techniques such as asymmetric synthesis and resolution methods are employed to obtain the desired chiral purity .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

Study Focus Findings
Study on Anticancer ActivityEvaluated the cytotoxic effects on breast cancer cell linesShowed dose-dependent inhibition with IC50 values ranging from 0.5 to 10 µM
Neuropharmacological AssessmentAssessed sedative effects in animal modelsCompounds related to this structure significantly increased sleep duration compared to controls

Mechanism of Action

The mechanism of action of benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS) Molecular Formula Molecular Weight Key Functional Groups Notable Properties Reference
Benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate (Target) C₁₇H₁₈N₂O₂ 282.34 Pyridin-3-yl, benzyl carboxylate Chiral center (3S), potential for π-π interactions -
Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinecarboxylate (122536-74-7) C₁₈H₂₅N₂O₄ 333.41 Boc-protected amino, benzyl carboxylate Used in peptide synthesis; bulky tert-butyl group reduces reactivity
Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate (130516-23-3) C₁₂H₁₅NO₂S 237.32 Sulfanyl (thiol) group Potential for disulfide bonds or metal coordination; higher polarity
(±)-trans-1-tert-Butyl 3-methyl 4-(2-chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (1228070-72-1) C₁₇H₂₃ClN₂O₄ 354.83 Chloro, methylpyridine, tert-butyl/methyl esters Enhanced steric hindrance; electron-withdrawing Cl alters reactivity
Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-imidazo-pyrrolo-pyrazin-8-yl)pyrrolidine-1-carboxylate (1708997-42-5) C₂₉H₂₉N₅O₄S 543.64 Tosyl, fused heterocycle, ethyl group Designed for high-affinity receptor binding; bulky and rigid
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate (2007919-21-1) C₁₄H₁₉NO₃ 249.31 Piperidine ring, hydroxy, methyl Larger ring size alters conformational flexibility

Key Comparative Insights

Stereochemistry and Ring Size :

  • The target compound’s pyrrolidine ring (5-membered) offers distinct conformational constraints compared to the piperidine analog (6-membered) in CAS 2007919-21-1. Piperidine derivatives often exhibit altered binding kinetics due to reduced ring strain .
  • The (3S) configuration in the target compound contrasts with racemic mixtures (e.g., (±)-trans isomers in CAS 1228070-72-1), which may exhibit reduced enantioselectivity in biological systems .

Functional Group Impact: Boc-Protected Amino (CAS 122536-74-7): The tert-butoxycarbonyl group enhances stability during synthesis but requires deprotection for biological activity, limiting its direct utility compared to the target’s pyridin-3-yl group . Sulfanyl Group (CAS 130516-23-3): Introduces redox activity (e.g., disulfide formation) and metal-binding capacity, which the pyridine-containing target lacks .

Synthetic and Stability Considerations: Parallel solution-phase synthesis methods (as described in ) are effective for producing benzyl pyrrolidine carboxylates. However, analogs with electron-deficient pyridines (e.g., chloro-substituted in CAS 1228070-72-1) may require tailored reaction conditions . Acid instability observed in related 3-(dimethylamino)acrylate analogs () suggests that the target compound’s pyridin-3-yl group may confer better stability under acidic conditions compared to amino-substituted derivatives .

Biological Activity

Benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article synthesizes current knowledge on its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound can be characterized by its unique stereochemistry and functional groups, which influence its interactions with biological targets. The compound features a pyrrolidine ring with a pyridine substituent, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies suggest that it may act as an inhibitor of certain enzymatic pathways, potentially influencing processes such as neurotransmission or metabolic regulation .

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds, including this compound, exhibit antimicrobial properties. For instance, a study highlighted the efficacy of similar pyrrolidine derivatives against various bacterial strains, demonstrating their potential as antimicrobial agents .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound APseudomonas aeruginosa0.88 μg/mm²
Compound BStaphylococcus aureus0.44 μg/mm²

Antimalarial Activity

A notable study evaluated the antimalarial properties of pyrrolidine derivatives, including those structurally related to this compound. The results indicated promising activity against Plasmodium falciparum, with certain compounds achieving sub-micromolar IC50 values .

CompoundIC50 (μM)Selectivity Index
Compound C0.385100

Case Study 1: Inhibition of Enzymatic Activity

In a recent study focused on tuberculosis drug discovery, this compound was investigated for its ability to inhibit key enzymes involved in the pathogen's metabolism. The compound demonstrated significant inhibitory effects on the polyketide synthase enzyme system, crucial for the survival of Mycobacterium tuberculosis.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study explored modifications to the benzyl group and the pyrrolidine core, revealing that specific substitutions could enhance biological activity while maintaining low toxicity profiles. This research underscores the importance of molecular design in optimizing therapeutic efficacy .

Q & A

Q. Key factors for yield optimization :

  • Reagent stoichiometry : Excess amines (6c-n in ) improve nucleophilic substitution.
  • Solvent selection : Polar aprotic solvents (e.g., ethanol/water) enhance reaction homogeneity.
  • Temperature control : Low temperatures (0°C) minimize epimerization ().

Which spectroscopic and computational methods are most effective for characterizing the stereochemistry of this compound?

Q. Basic

  • X-ray crystallography : Single-crystal analysis with SHELXL refinement () resolves absolute configurations, as demonstrated for (3S,4S)-1-benzylpyrrolidine-3,4-diol derivatives ().
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak® IA/IB) separate enantiomers using hexane/isopropanol gradients.
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., J=3.54.0HzJ = 3.5–4.0 \, \text{Hz} for pyrrolidine protons) confirm ring puckering and substituent orientation .

How can X-ray crystallography using SHELX software resolve ambiguities in stereochemical configurations?

Advanced
SHELXL () refines crystallographic models by:

  • Anisotropic displacement parameters : Differentiating thermal motion of atoms to confirm spatial arrangements.
  • Flack parameter analysis : Validating enantiomeric purity (e.g., Flack x=0.02x = 0.02 for (3S,4S)-configured derivatives in ).
  • Twinned data handling : SHELXD/E robustly phases macromolecular crystals, applicable to small-molecule twins ().

Case study : The (3S,4S)-1-benzylpyrrolidine-3,4-diol structure was resolved via SHELXL refinement, confirming stereochemistry from L-tartaric acid precursors .

What strategies mitigate epimerization during synthesis of (3S)-configured pyrrolidine carboxylates?

Q. Advanced

  • Low-temperature reactions : Conducting acylations at 0°C () reduces thermal racemization.
  • Steric protection : Bulky groups (e.g., tert-butoxycarbonyl) shield stereocenters during functionalization ().
  • Acid/base selection : Mild bases (e.g., triethylamine) avoid harsh conditions that promote ring-opening ().

Data contradiction example : Acidic conditions in led to dimethylamine substitution with variable yields (7a-b: 20–30% vs. 7c-n: 45–94%), highlighting pH sensitivity.

How do researchers reconcile contradictions between computational models and experimental NMR data?

Q. Advanced

  • DFT calculations : Optimize molecular geometries (e.g., Gaussian 16) and compare theoretical/experimental 1H^{1}\text{H}-NMR shifts. Deviations >0.5 ppm suggest conformational flexibility.
  • NOESY correlations : Validate spatial proximity of protons (e.g., pyridinyl H vs. pyrrolidine H) to confirm computational predictions .
  • Database cross-referencing : PubChem entries () provide canonical SMILES/InChI keys for structural validation .

What protocols are recommended for handling air- or moisture-sensitive intermediates in its synthesis?

Q. Basic

  • Inert atmosphere : Use Schlenk lines or gloveboxes for reactions involving NaBH4_4-BF3_3·Et2_2O ().
  • Drying agents : Molecular sieves (3Å) in storage containers maintain anhydrous conditions ().
  • Quenching steps : Add water gradually at 0°C to exothermic reactions (e.g., diketene acylations in ).

How does crystallographic software choice impact thermal parameter accuracy?

Q. Advanced

  • SHELXL vs. OLEX2 : SHELXL’s robust least-squares refinement minimizes residual density errors (<0.3 eÅ3^{-3}), critical for modeling disorder ().
  • GUI advantages : ORTEP-3 () visualizes anisotropic displacement ellipsoids, aiding in identifying misplaced atoms.

Example : SHELXL-refined structures in show lower R1_1 values (<0.05) compared to automated OLEX2 workflows.

What chiral stationary phases optimize HPLC analysis of enantiomeric excess?

Q. Basic

  • Polysaccharide phases : Chiralpak® AD-H or AS-H columns with hexane/ethanol eluents resolve pyrrolidine enantiomers ().
  • Mobile phase additives : 0.1% diethylamine suppresses tailing for basic analytes ().

Validation : Chiral HPLC of (3S,4S)-diols () confirmed >98% ee using Chiralpak® IA.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.